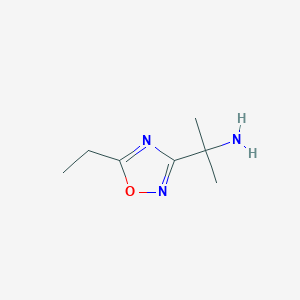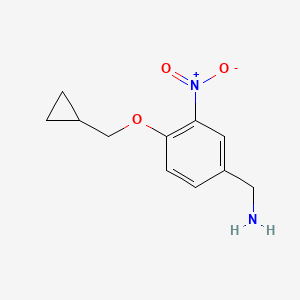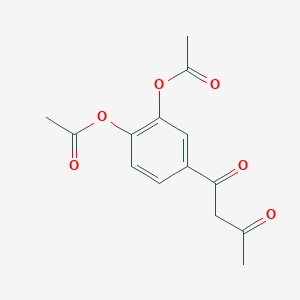
2-(乙酰氧基)-4-(3-氧代丁酰基)苯乙酸酯
描述
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate is an organic compound that features both acetyloxy and oxobutanoyl functional groups attached to a phenyl ring
科学研究应用
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate is the Beta-ketoacyl- [acyl-carrier-protein] synthase III A, chloroplastic . This enzyme plays a crucial role in the condensation reaction of fatty acid synthesis .
Mode of Action
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate interacts with its target by catalyzing the condensation reaction of fatty acid synthesis. This is achieved by adding two carbons from malonyl-ACP to an acyl acceptor . The compound initiates fatty acid synthesis by catalyzing the first condensation reaction .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway . By catalyzing the first condensation reaction, it initiates the process of fatty acid synthesis . This can influence the total rate of fatty acid production .
Result of Action
The molecular and cellular effects of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate’s action are primarily related to fatty acid synthesis . By catalyzing the first condensation reaction, it can influence the total rate of fatty acid production .
生化分析
Biochemical Properties
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetoacetyl-CoA, a key intermediate in the synthesis and degradation of ketone bodies and fatty acids . The nature of these interactions often involves the formation of acetoacetyl derivatives, which are essential for metabolic processes .
Cellular Effects
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of enzymes involved in fatty acid biosynthesis, such as beta-ketoacyl-[acyl-carrier-protein] synthase . This modulation can lead to changes in the rate of fatty acid production and overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate involves its interaction with specific biomolecules. It binds to enzymes like beta-ketoacyl-[acyl-carrier-protein] synthase, influencing their activity . This binding can result in enzyme inhibition or activation, leading to changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation, leading to a decrease in its efficacy over time . Long-term exposure to the compound can also result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate is involved in several metabolic pathways. It interacts with enzymes such as acetoacetyl-CoA synthase, playing a role in the synthesis and degradation of ketone bodies and fatty acids . These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and function within the cell .
Subcellular Localization
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the chloroplasts in plant cells . This localization is crucial for its role in metabolic processes and enzyme interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate typically involves the esterification of 2-hydroxy-4-(3-oxobutanoyl)phenyl acetate. This can be achieved through the reaction of 2-hydroxy-4-(3-oxobutanoyl)phenyl acetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of 2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxobutanoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl acetates.
相似化合物的比较
Similar Compounds
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate: Unique due to the presence of both acetyloxy and oxobutanoyl groups.
2-Hydroxy-4-(3-oxobutanoyl)phenyl acetate: Lacks the acetyloxy group, resulting in different chemical properties.
4-(3-Oxobutanoyl)phenyl acetate: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-(Acetyloxy)-4-(3-oxobutanoyl)phenyl acetate is unique due to its dual functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
属性
IUPAC Name |
[2-acetyloxy-4-(3-oxobutanoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-8(15)6-12(18)11-4-5-13(19-9(2)16)14(7-11)20-10(3)17/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKMHCVHAFOURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


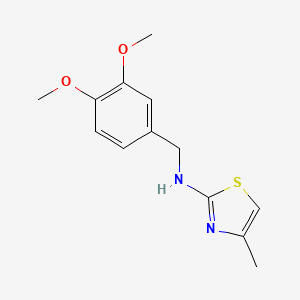
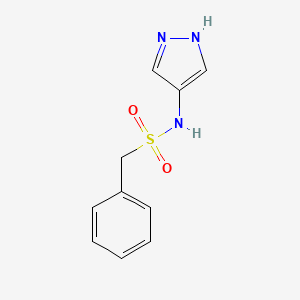

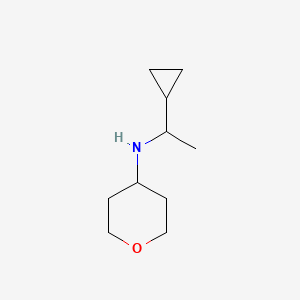
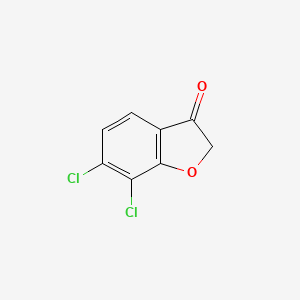
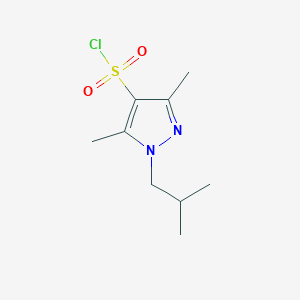
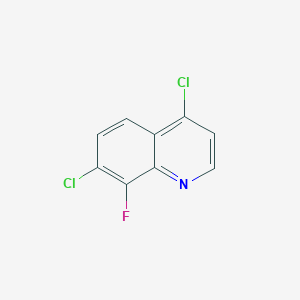
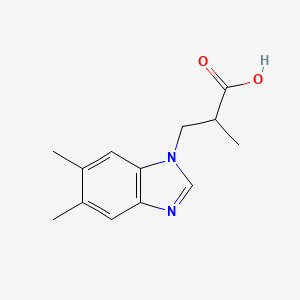
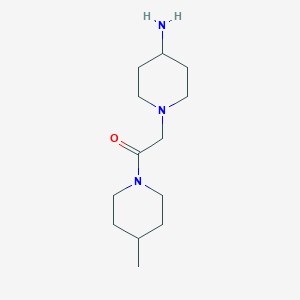
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
